molecular formula C17H18BrNO2S B2565574 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034331-47-8

2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2565574
CAS No.: 2034331-47-8
M. Wt: 380.3
InChI Key: WTVNANHZOQJMRN-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Bromination: Introduction of the bromine atom at the 2-position of the benzamide ring.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Cyclopentylation: Attachment of the cyclopentyl group to the nitrogen atom of the benzamide.

    Thiophenylation: Introduction of the thiophene group at the cyclopentyl ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, methanol for methoxylation, and thiophene derivatives for thiophenylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution of the bromine atom can yield various substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzamide: Lacks the cyclopentyl and thiophene groups, making it less complex.

    N-(1-(Thiophen-2-yl)cyclopentyl)benzamide: Lacks the bromine and methoxy groups, which may affect its reactivity and applications.

    5-Methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide: Lacks the bromine atom, which could influence its chemical properties.

Uniqueness

2-Bromo-5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-12-6-7-14(18)13(11-12)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNANHZOQJMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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